![molecular formula C15H13N3O4S2 B2540877 3-(ethylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1226438-87-4](/img/structure/B2540877.png)
3-(ethylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(ethylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ESOB, and it has been synthesized using various methods. The purpose of
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
Research has shown that N-substituted imidazolylbenzamides and benzene-sulfonamides exhibit potent cardiac electrophysiological activity, indicating their potential as class III antiarrhythmic agents. These compounds have shown efficacy comparable to that of known clinical trial candidates, suggesting their utility in developing novel therapeutics for arrhythmias (Morgan et al., 1990).
Antimicrobial and Antioxidant Activities
Derivatives of 1,3,4-oxadiazole have been synthesized and characterized, revealing significant antimicrobial and antioxidant properties. These compounds have shown effectiveness against bacteria such as Staphylococcus aureus and also exhibited potent antioxidant activity, highlighting their potential in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).
Anticancer Evaluation
A series of N-substituted benzamides incorporating the 1,3,4-oxadiazole ring system have been evaluated for their anticancer activity against various cancer cell lines. Some derivatives have shown higher anticancer activities than reference drugs, suggesting their potential application in cancer therapy (Ravinaik et al., 2021).
Molecular Docking Studies for COVID-19 Drug Research
Sulfonamide derivatives have been explored for their potential as COVID-19 therapeutic agents through computational calculations and molecular docking studies. These studies have identified compounds with promising antimalarial activity, which were also investigated for their interactions with SARS-CoV-2 proteins, indicating the role of such compounds in the search for COVID-19 treatments (Fahim & Ismael, 2021).
Corrosion Inhibition
Compounds incorporating the 1,3,4-oxadiazole structure have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insight into the physicochemical interactions responsible for their inhibitory effects, suggesting their application in protecting metals from corrosion (Ammal et al., 2018).
Propriétés
IUPAC Name |
3-ethylsulfonyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-2-24(20,21)12-5-3-4-10(8-12)13(19)16-15-18-17-14(22-15)11-6-7-23-9-11/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKQXDFAYQNWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.